![molecular formula C9H10ClN3O3 B1310361 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride CAS No. 82183-60-6](/img/structure/B1310361.png)
5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride
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Description
5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride (5-AECF-HCl) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzo[c]furazane, a heterocyclic compound composed of five carbon atoms, one nitrogen atom, and one oxygen atom. 5-AECF-HCl has been used in various biochemical and physiological studies due to its unique properties. In
Scientific Research Applications
Synthesis and Derivatives
5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride, as a chemical compound, is part of a broader class of compounds involved in various synthesis processes and derivative formations:
Synthesis of Triazole Derivatives :
- Research has been conducted on synthesizing new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, highlighting the importance of appropriate hydrazide compounds in the synthesis process. This synthesis pathway involves multiple steps and yields a variety of derivatives, confirming the structures through different analytical methods (Cansiz, Koparır, & Demirdağ, 2004).
Antibacterial, Antiurease, and Antioxidant Activities :
- Some derivatives of triazoles have been evaluated for their antibacterial, antiurease, and antioxidant activities, with significant findings on their effectiveness in these areas. This research points to the potential applications of these compounds in medicinal chemistry and pharmaceuticals (Sokmen et al., 2014).
Evaluation of Physical-Chemical Properties :
- Studies have been conducted on the synthesis and evaluation of the physical-chemical properties of related compounds, providing insights into their identity, structure, and individuality. This research is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Tatyana et al., 2019).
Experimental Study of Dipole Moments :
- Research on the dipole moments of a series of aminofurazans, including experimental determination and calculation through quantum chemical methods, reveals important insights into their properties. This study contributes to the understanding of the chemical behavior and potential applications of these compounds (Trifonov et al., 2003).
Energetic Materials :
- Investigations into compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials highlight their synthesis, characterization, and properties, including thermal stabilities and detonation performance. This research indicates potential applications in areas requiring materials with high energy content and stability (Yu et al., 2017).
properties
IUPAC Name |
2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSUJUWHMLVYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424944 |
Source
|
Record name | 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82183-60-6 |
Source
|
Record name | 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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